1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid
Overview
Description
1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring substituted with a phenyl group and a carboxylic acid group The tert-butoxycarbonyl (Boc) group is attached to the amino group, serving as a protecting group in organic synthesis
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group . This suggests that the compound may interact with amines in biological systems.
Mode of Action
The compound contains a Boc group, which is used to protect amines during organic synthesis . The Boc group can be removed under acidic conditions, revealing the amine . This deprotection process is a key part of the compound’s interaction with its targets .
Biochemical Pathways
The boc group’s role in protecting amines suggests that it could influence pathways involving amine-modified molecules .
Pharmacokinetics
The compound’s boc group could potentially influence its bioavailability, as the group can increase the compound’s stability and prevent premature interactions with amines .
Result of Action
The primary result of the compound’s action is the protection of amines during organic synthesis, preventing them from undergoing unwanted reactions . Upon deprotection, the revealed amine can then participate in subsequent reactions .
Action Environment
The compound’s action can be influenced by environmental factors such as temperature and pH. For instance, the Boc group’s deprotection typically occurs under acidic conditions . Additionally, certain ionic liquids can enhance the deprotection process, suggesting that the compound’s action can be influenced by the solvent used .
Biochemical Analysis
Biochemical Properties
1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid plays a crucial role in biochemical reactions by acting as a protecting group for amino acids. It interacts with various enzymes and proteins involved in peptide synthesis. The compound is known to form stable bonds with amino groups, thereby preventing these groups from participating in side reactions. This stability is particularly important in the synthesis of peptides and proteins, where precise control over the reaction conditions is required. The interactions between 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid and biomolecules are primarily based on its ability to form covalent bonds with amino groups, which can be selectively removed under specific conditions .
Cellular Effects
The effects of 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid on various types of cells and cellular processes are primarily related to its role as a protecting group. By preventing unwanted reactions involving amino groups, this compound helps to maintain the integrity of cellular proteins and peptides during synthesis. It can influence cell function by ensuring that the desired peptides are synthesized correctly, which can impact cell signaling pathways, gene expression, and cellular metabolism. The presence of 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid in the cellular environment ensures that the synthesis of peptides proceeds without interference from side reactions .
Molecular Mechanism
At the molecular level, 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid exerts its effects through the formation of covalent bonds with amino groups. This interaction prevents the amino groups from participating in other reactions, thereby protecting the integrity of the peptide being synthesized. The compound can be selectively removed under acidic conditions, which allows for the controlled deprotection of the amino groups. This selective deprotection is crucial for the stepwise synthesis of peptides and proteins, as it ensures that only the desired reactions occur at each stage of the synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time if exposed to heat, light, or moisture. Long-term studies have shown that the stability of 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid is sufficient for most peptide synthesis applications, but care must be taken to store it under appropriate conditions to prevent degradation .
Dosage Effects in Animal Models
The effects of 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not produce significant toxic effects. At higher doses, it can cause adverse effects, including toxicity and interference with normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s protective effects are outweighed by its potential toxicity. Therefore, careful dosage control is essential when using this compound in animal studies .
Metabolic Pathways
1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The compound’s role as a protecting group ensures that the amino groups are shielded from unwanted reactions, allowing for the precise control of the synthesis process. This interaction with metabolic pathways is crucial for the efficient production of peptides and proteins in both laboratory and industrial settings .
Transport and Distribution
Within cells and tissues, 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions help to ensure that the compound reaches its target sites within the cell, where it can exert its protective effects. The distribution of the compound within tissues is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid is primarily determined by its role as a protecting group. The compound is typically localized to areas of the cell where peptide synthesis occurs, such as the endoplasmic reticulum and the cytoplasm. Its activity and function are influenced by its localization, as it needs to be in close proximity to the amino groups it is protecting. Targeting signals and post-translational modifications may also play a role in directing the compound to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products
Oxidation: Oxidized phenyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amines and their subsequent derivatives.
Scientific Research Applications
1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
N-Boc-S-Benzyl-L-cysteine: Another Boc-protected amino acid derivative.
Uniqueness
1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a phenyl group and a cyclobutane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)9-12(10-16)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZNJECDSQVUKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1993314-86-5 | |
Record name | 1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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